2,4-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine

Medicinal Chemistry Kinase Inhibitor Design Regioisomer Selectivity

2,4-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine (CAS 785775-01-1) is a bicyclic heterocyclic building block belonging to the pyrrolo[3,4-d]pyrimidine regioisomer class. With a molecular formula of C6H5Cl2N3 and a molecular weight of 190.03 g/mol, this compound features chlorine atoms at the 2- and 4-positions of the pyrimidine ring and a partially saturated pyrrole ring (6,7-dihydro), providing two orthogonal reactive handles for sequential nucleophilic aromatic substitution (SNAr).

Molecular Formula C6H5Cl2N3
Molecular Weight 190.03 g/mol
CAS No. 785775-01-1
Cat. No. B1387872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
CAS785775-01-1
Molecular FormulaC6H5Cl2N3
Molecular Weight190.03 g/mol
Structural Identifiers
SMILESC1C2=C(CN1)N=C(N=C2Cl)Cl
InChIInChI=1S/C6H5Cl2N3/c7-5-3-1-9-2-4(3)10-6(8)11-5/h9H,1-2H2
InChIKeyWJXFGDOFMONWMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine (CAS 785775-01-1): A Core Intermediate for Kinase-Targeted Drug Discovery


2,4-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine (CAS 785775-01-1) is a bicyclic heterocyclic building block belonging to the pyrrolo[3,4-d]pyrimidine regioisomer class [1]. With a molecular formula of C6H5Cl2N3 and a molecular weight of 190.03 g/mol, this compound features chlorine atoms at the 2- and 4-positions of the pyrimidine ring and a partially saturated pyrrole ring (6,7-dihydro), providing two orthogonal reactive handles for sequential nucleophilic aromatic substitution (SNAr) . It is commercially available as both the free base (typical purity 98+% by HPLC) and the hydrochloride salt (CAS 1190927-74-2) . This scaffold has been validated as a key intermediate in the synthesis of Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitors, PARP1/ATR dual inhibitors, and other kinase-targeted therapeutic candidates [2].

Why Generic Pyrrolopyrimidine Substitution Fails: Regioisomer-Dependent Reactivity and Target Engagement Profiles


The pyrrolopyrimidine scaffold exists as three distinct regioisomers—pyrrolo[2,3-d]pyrimidine, pyrrolo[3,2-d]pyrimidine, and pyrrolo[3,4-d]pyrimidine—each exhibiting fundamentally different electronic distribution, ring geometry, and hydrogen-bonding patterns that dictate target binding and synthetic derivatization pathways [1]. Within the pyrrolo[3,4-d]pyrimidine subclass, the specific 6,7-dihydro saturation state and the N-6 position (free NH in the free base) are critical for reactivity; the 6-benzyl analog (CAS 779323-58-9) blocks this position, precluding N-6 functionalization, while the 6-methyl analog (CAS 1357086-92-0) introduces steric constraints not present in the parent compound . Substituting a pyrrolo[3,2-d]pyrimidine (e.g., CAS 63200-54-4) for a pyrrolo[3,4-d]pyrimidine regioisomer changes the angular fusion geometry and alters the spatial orientation of substituents, which can profoundly affect kinase selectivity profiles [1]. Furthermore, the choice between free base and hydrochloride salt forms materially affects solubility, handling, and reaction compatibility in multi-step synthesis . These regioisomer-, saturation-, and salt-form-specific properties mean that in-class compounds cannot be interchanged without risking synthetic failure or altered biological activity.

Quantitative Differentiation Evidence: 2,4-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine vs. Closest Analogs


Regioisomer-Specific Scaffold: Pyrrolo[3,4-d]pyrimidine vs. Pyrrolo[3,2-d]pyrimidine and Pyrrolo[2,3-d]pyrimidine in Kinase Inhibitor Programs

The pyrrolo[3,4-d]pyrimidine regioisomer represents one of three possible pyrrolopyrimidine fusion geometries. A comprehensive review by De Coen et al. (2016) documents that each regioisomer directs substituents into distinct spatial vectors, leading to divergent kinase selectivity profiles [1]. For example, while pyrrolo[3,2-d]pyrimidine-based compounds have been optimized for DPP-IV inhibition (e.g., 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine, CAS 63200-54-4), the pyrrolo[3,4-d]pyrimidine scaffold has emerged as the preferred core for ATR kinase inhibitors, with multiple independent research groups reporting potent ATR inhibition (IC50 values ranging from 0.0030 μM to 6.89 nM) using derivatives built from this regioisomer [2][3]. The angular [3,4-d] fusion places the N-6 position in a geometry that is chemically inaccessible in the linear [3,2-d] and [2,3-d] regioisomers, enabling unique derivatization strategies for linker attachment in bifunctional degraders and dual inhibitors [4].

Medicinal Chemistry Kinase Inhibitor Design Regioisomer Selectivity

Free Base vs. N-6 Substituted Analogs: The Critical Advantage of an Unsubstituted Pyrrole NH for Diversification

2,4-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine (free base, CAS 785775-01-1) bears an unsubstituted secondary amine at the N-6 position of the pyrrole ring. This NH group serves as a third reactive handle beyond the two chloro substituents, enabling N-functionalization (alkylation, acylation, sulfonylation, Boc-protection) prior to or after SNAr at the 2- and 4-positions . In contrast, the 6-methyl analog (CAS 1357086-92-0) permanently blocks this site, reducing the derivatizable positions from three to two (C-2 and C-4 only) . The 6-benzyl analog (CAS 779323-58-9) similarly occupies N-6, though the benzyl group can be removed via hydrogenolysis, adding a deprotection step . The patent literature explicitly utilizes tert-butyl 2,4-dichloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate (the Boc-protected derivative of the target compound) as a key intermediate, demonstrating that N-6 protection/deprotection is a standard strategy enabled by the free NH [1]. This three-point diversification capability makes the free base the most versatile entry point into the pyrrolo[3,4-d]pyrimidine chemical space.

Organic Synthesis Building Block Utility Parallel Derivatization

Hydrochloride Salt vs. Free Base: Purity, Storage Stability, and Handling Characteristics

The target compound is commercially available in two forms: free base (CAS 785775-01-1) and hydrochloride salt (CAS 1190927-74-2). The hydrochloride salt offers distinct handling advantages: higher crystallinity (solid form), improved long-term storage stability under inert atmosphere at 2–8°C, and reduced hygroscopicity compared to the free base . Vendor QC data indicate that the free base is routinely supplied at 98+% purity (HPLC), while the HCl salt is typically ≥95–98% . The HCl salt (MW 226.49 g/mol) has a higher molecular weight than the free base (MW 190.03 g/mol), which must be accounted for in stoichiometric calculations during synthesis . For reactions requiring neutral conditions (e.g., direct N-6 functionalization without prior neutralization), the free base is preferred to avoid an additional base-wash step [1]. This dual-form availability provides procurement flexibility that is not available for all in-class analogs.

Chemical Procurement Salt Form Selection Stability and Storage

Validated Intermediate for ATR Kinase Inhibitor Programs: Building Block Utilization Across Multiple Independent Research Groups

The 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine core, for which 2,4-dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine serves as the direct synthetic precursor, has been independently validated by multiple research groups as the foundation for potent ATR kinase inhibitors [1][2][3]. In 2022, a series of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives was reported as a new class of ATR inhibitors, with lead compound 5g achieving an ATR IC50 of 0.007 μM [1]. Qi et al. (2023) subsequently reported 7,7-dimethyl-substituted derivatives, with compound 48f exhibiting an ATR IC50 of 0.0030 μM and in-cell antiproliferative IC50 values of 0.040–0.098 μM across LoVo, SW620, and OVCAR-3 ATM-deficient cell lines [2]. Most recently (2026), Chen et al. disclosed dihydrospiro[cyclopropane-1,7′-pyrrolo[3,4-d]pyrimidine] derivatives, with compound 10h achieving an ATR IC50 of 6.89 nM [3]. This sustained publication record across 2022–2026 demonstrates that the 2,4-dichloro starting material is the preferred entry point for ATR inhibitor SAR exploration, whereas no comparable body of ATR-targeted research exists for the pyrrolo[3,2-d] or pyrrolo[2,3-d] regioisomer dichloro building blocks.

ATR Kinase DNA Damage Response Drug Discovery Intermediate

Commercial Availability and Batch QC: Purity Benchmarking Against Nearest Structural Analogs

Multiple vendors supply 2,4-dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine (CAS 785775-01-1) at purities of 98+% to 99% (HPLC), with batch-specific QC documentation including NMR, HPLC, and GC . The closest commercially available analog, 6-benzyl-2,4-dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine (CAS 779323-58-9), is listed at a minimum purity of 95% with no explicit mention of HPLC-grade QC . The 6-methyl analog (CAS 1357086-92-0) is available at unspecified purity from a limited number of suppliers . The target compound also benefits from ISO-certified manufacturing at facilities such as MolCore, which provides documentation suitable for pharmaceutical R&D quality systems . This combination of higher typical purity, broader multi-vendor availability, and formal QC documentation reduces procurement risk and quality-assurance burden compared to less established analogs.

Chemical Procurement Quality Control Vendor Comparison

Synthetic Utility Documented in Granted Patents: Intermediate for Multi-Drug Synthesis Pathways

Chinese patent CN113788834A (granted) describes a preparation method for 2,4-dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride and explicitly states that the compound is 'an intermediate for the synthesis of a variety of drugs' [1]. The patent details a reproducible synthetic route with a reported yield of 54% for the HCl salt, providing process-scale credibility that is absent for many in-class analogs [1]. Additionally, patent literature from multiple assignees (e.g., Patsnap/Eureka entry for pyrimidine compounds) shows the Boc-protected derivative of this compound (tert-butyl 2,4-dichloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate) being used as a key intermediate in the synthesis of biologically active molecules [2]. These patent filings provide legal disclosure of synthetic utility and demonstrate industrial interest in this specific building block, whereas no equivalent patent corpus exists for the 6-methyl or simple unsubstituted pyrrolo[3,4-d]pyrimidine analogs.

Process Chemistry Patent-Backed Intermediate Drug Substance Synthesis

Procurement-Guiding Application Scenarios for 2,4-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine (CAS 785775-01-1)


ATR Kinase Inhibitor Lead Optimization Programs

For medicinal chemistry teams pursuing ATR kinase inhibitors, 2,4-dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine provides direct entry into the literature-validated 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine SAR landscape. Three independent publications (2022–2026) have demonstrated ATR IC50 values ranging from 0.007 μM to 6.89 nM using derivatives of this scaffold [1]. The free NH at N-6 enables systematic SAR exploration at all three derivatizable positions (C-2, C-4, N-6), which is essential for optimizing both potency and selectivity. Procurement of the free base (CAS 785775-01-1, ≥98% purity) is recommended for programs requiring direct N-6 functionalization without additional deprotection steps.

PARP1/ATR Dual Inhibitor and Targeted Protein Degrader (PROTAC) Synthesis

The pyrrolo[3,4-d]pyrimidine scaffold has been employed in the design of PARP1/ATR dual inhibitors and ATR-targeted protein degraders, where the N-6 position serves as an anchor point for linker attachment [2][3]. The unsubstituted NH group of CAS 785775-01-1 enables direct linker conjugation without requiring deprotection of a benzyl or methyl group, streamlining synthetic routes by at least one step compared to N-protected analogs such as CAS 779323-58-9. The dual-form availability (free base and HCl salt) provides flexibility for reaction condition optimization during linker installation.

Parallel Synthesis and Library Construction for Kinase Selectivity Profiling

The three orthogonal reactive sites (C-2 Cl, C-4 Cl, N-6 NH) make this compound an ideal core scaffold for parallel library synthesis aimed at kinase selectivity profiling [4]. Sequential SNAr at C-4 (generally more reactive) followed by C-2, with intervening or subsequent N-6 functionalization, enables rapid generation of diverse compound collections. The high commercial purity (98+% to 99% HPLC) from multiple vendors ensures consistent library quality across synthesis campaigns . Purchasing both the free base (for N-6 diversification) and HCl salt (for reactions requiring the protonated form or enhanced storage stability) is recommended for comprehensive library programs.

Process Chemistry Development and Scale-Up Feasibility Studies

For process R&D groups evaluating scalable routes to pyrrolo[3,4-d]pyrimidine-containing drug candidates, CN113788834A provides a granted patent with detailed synthetic procedures and a demonstrated 54% yield for the hydrochloride salt [5]. The availability of this compound from ISO-certified manufacturers with batch QC documentation (NMR, HPLC, GC) supports GMP-adjacent process development requirements . The established multi-supplier market with competitive pricing reduces single-source dependency risk for long-term development programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,4-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.